molecular formula C18H25NO2 B2578369 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1208669-18-4

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2578369
CAS No.: 1208669-18-4
M. Wt: 287.403
InChI Key: DEOOJIVCZIVKDJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a cyclopentyl group, a methoxyphenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the methoxyphenyl and cyclopentyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in binding studies or as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-1-(3-phenylpyrrolidin-1-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-Cyclopentyl-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

Uniqueness

2-Cyclopentyl-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or modify its reactivity in chemical reactions.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-21-17-8-6-15(7-9-17)16-10-11-19(13-16)18(20)12-14-4-2-3-5-14/h6-9,14,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOOJIVCZIVKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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